molecular formula C7H13Br B2430258 1-(Bromomethyl)-3-methylcyclopentane CAS No. 23034-27-7

1-(Bromomethyl)-3-methylcyclopentane

Cat. No.: B2430258
CAS No.: 23034-27-7
M. Wt: 177.085
InChI Key: JCORFEUVKWJDFB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methylcyclopentane can be synthesized through the bromination of 3-methylcyclopentane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine sources like NBS and controlled reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 3-methylcyclopentene.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-(Bromomethyl)-3-methylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methylcyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound reactive towards nucleophiles and bases .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-3-methylcyclopentane is unique due to the presence of both a bromomethyl and a methyl group on the cyclopentane ring. This dual substitution pattern provides distinct reactivity and potential for diverse applications in organic synthesis and material science .

Biological Activity

1-(Bromomethyl)-3-methylcyclopentane is a halogenated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromomethyl group attached to a cyclopentane ring, positions it as a candidate for various biological applications, including antimicrobial and anticancer activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_{7}H13_{13}Br
  • Molecular Weight : 187.09 g/mol

The presence of the bromine atom significantly influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against bacterial strains.
  • Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
  • Enzyme Inhibition : Interaction with specific enzymes that may lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits growth of certain cancer cell lines
Enzyme InhibitionPotential to inhibit specific enzyme pathways

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors.

  • Enzyme Interaction : The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition by blocking active sites.
  • Receptor Binding : The compound may exhibit affinity for certain receptors, modulating signaling pathways relevant to disease processes.

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

  • Antimicrobial Study :
    • A study assessed the antimicrobial properties against various bacterial strains, showing significant inhibition zones compared to control groups.
    • Results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research :
    • In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis.
    • Mechanistic studies suggested that the compound activates caspase pathways involved in programmed cell death.
  • Enzyme Inhibition Analysis :
    • Research focused on the inhibition of acetylcholinesterase (AChE), a target for Alzheimer's disease therapies, showed promising results with IC50 values indicating effective inhibition at micromolar concentrations.

Discussion

The findings suggest that this compound possesses significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action appears multifaceted, involving both direct enzyme inhibition and receptor modulation.

Further research is necessary to elucidate the precise molecular mechanisms and potential therapeutic applications of this compound. Future studies should also investigate the pharmacokinetics and toxicity profiles to assess its viability as a drug candidate.

Properties

IUPAC Name

1-(bromomethyl)-3-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCORFEUVKWJDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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